5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is a chemical compound with potential applications in medicinal chemistry and biochemistry. It is classified as a sulfonamide derivative, which are known for their antibacterial properties. The compound's structure includes a bromine atom and a methoxy group on a benzenesulfonamide framework, contributing to its biological activity.
5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2). This class of compounds is widely recognized for their use as antibiotics and in various therapeutic applications.
The synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide typically involves several key steps:
These methods highlight the versatility and reactivity of the sulfonamide moiety, enabling modifications that enhance biological activity.
The molecular formula of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is C₉H₁₂BrNO₄S. The structure features:
The structural characteristics contribute to its solubility and interaction with biological targets.
5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide can undergo several chemical reactions, including:
These reactions are crucial for modifying the compound to enhance its pharmacological properties.
The mechanism of action for compounds like 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide typically involves:
Quantitative structure-activity relationship studies can provide insights into how structural modifications affect biological activity.
Relevant data from spectral analyses (NMR, IR) confirm structural integrity and purity during synthesis .
5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide has potential applications in:
Sulfonamide derivatives represent one of medicinal chemistry’s most versatile and enduring scaffolds, characterized by the presence of the sulfonamide group (–SO₂–NH–). This functional moiety confers unique physicochemical properties, including enhanced binding affinity through hydrogen bonding or electrostatic interactions, improved membrane permeability, and tunable acidity/basicity. The structural plasticity of the benzenesulfonamide core allows for strategic substitutions at multiple positions: the sulfonamide nitrogen, the ortho/meta/para aromatic sites, and the pendant aromatic ring in diarylsulfonamides. These modifications enable precise optimization of pharmacological activity, solubility, and metabolic stability. Compounds bearing this scaffold interact with diverse biological targets, including carbonic anhydrases, proteases, and tubulin, underpinning their therapeutic utility in antimicrobial, diuretic, antiepileptic, and anticancer agents. The integration of halogen atoms (e.g., bromine) and polar substituents (e.g., hydroxyethyl) exemplifies modern strategies to enhance target engagement and pharmacokinetic profiles within this chemical class [2].
The therapeutic journey of sulfonamides began with the antibacterial prodrug Prontosil (1935), which metabolizes to sulfanilamide. This discovery unlocked systematic exploration of benzenesulfonamide analogs, yielding cornerstone drugs like acetazolamide (carbonic anhydrase inhibitor) and furosemide (loop diuretic). By the late 20th century, medicinal chemists shifted focus toward diarylsulfonamides—notably derivatives featuring 3,4,5-trimethoxyphenyl (TMP) rings—as antimitotic agents targeting tubulin. The TMP moiety was considered essential for potent tubulin polymerization inhibition via interactions with residues like Cysβ241. However, its hydrophobicity and susceptibility to O-demethylation limited solubility and metabolic stability, driving searches for optimized replacements [2].
Recent innovations have strategically replaced TMP with smaller, polar, or halogenated motifs. A landmark 2021 study synthesized 37 N-(5-methoxyphenyl)-4-methoxybenzenesulphonamide derivatives with methoxy/bromo substitutions, identifying compounds with nanomolar cytotoxicity against breast adenocarcinoma (MCF7) cells. Crucially, these analogs retained tubulin inhibition despite lacking the TMP group, demonstrating that alternative substituents could maintain or enhance bioactivity while improving drug-like properties. This evolution underscores the benzenesulfonamide scaffold’s adaptability in overcoming pharmacological liabilities while expanding target diversity [2].
Table 1: Evolution of Key Benzenesulfonamide-Based Therapeutics
Era | Compound Class | Representative Drug | Primary Target/Use | Innovation |
---|---|---|---|---|
1930s | Monoarylsulfonamides | Sulfanilamide | Dihydropteroate synthase (Antibacterial) | First systemic antibacterial sulfonamide |
1950s | Heterocyclic-sulfonamides | Acetazolamide | Carbonic anhydrase (Glaucoma) | Introduction of target-specific design |
1980s | Diarylsulfonamides | ABT-751 | Tubulin (Anticancer) | Tubulin polymerization inhibition via colchicine site |
2020s | Bromo/methoxy-substituted | Compound 25 (4-Bromo-2,5-dimethoxy) | Tubulin (Anticancer) | Replacement of TMP with halogenated bioisosteres |
Substituents on the benzenesulfonamide core critically determine pharmacological performance through steric, electronic, and solubility modifications. Two strategically valuable groups are the bromine atom and the N-(2-hydroxyethyl) moiety, each contributing distinct advantages.
Bromine (Br):
N-(2-Hydroxyethyl) Motif:
Table 2: Impact of Substituents on Sulfonamide Pharmacological Profiles
Substituent | Key Properties | Biological Advantages | Example Compound |
---|---|---|---|
Bromine (Br) | - High polarizability - Halogen-bond donor - Metabolic stability | - Enhanced tubulin binding affinity - Improved cytotoxicity (↓ IC₅₀) - Prolonged half-life | 5-Bromo-N-(2,5-dimethoxyphenyl)-4-methoxybenzenesulfonamide [2] |
2-Hydroxyethyl (–CH₂CH₂OH) | - Moderate hydrophilicity (cLogP ↓) - H-bond donor/acceptor - Conformational flexibility | - Balanced solubility/permeability - Target engagement via H-bonding - Reduced plasma protein binding | 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide [8] |
Methoxy (OCH₃) | - Electron-donating group - Moderate steric bulk - Metabolic lability (O-demethylation) | - π-Stacking with aromatic residues - Modulation of ring electronics - Direct interaction with Cysβ241 (tubulin) | N-(3,5-Dimethoxyphenyl)-4-methoxybenzenesulfonamide [2] |
The systematic name 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide follows IUPAC substitutive nomenclature rules, which prioritize functional group seniority and locant placement to unambiguously define the structure. Deconstructing the name:
Numbering begins at the sulfonamide-attached carbon (position 1), with methoxy at position 2 and bromine at position 5, ensuring the lowest possible locants for substituents. The ortho-methoxy group influences the sulfonamide’s conformation due to steric crowding, potentially affecting rotational freedom around the S–N bond.
Isomerism Considerations:
The molecular formula is C₉H₁₂BrNO₄S, with a molecular weight of 310.17 g/mol. Key spectral identifiers include:
Table 3: IUPAC Name Construction Breakdown
Component | Role | Position/Locant | Structural Implication |
---|---|---|---|
Benzenesulfonamide | Parent | C1 | Defines core aromatic ring and sulfonamide group |
Bromo | Substituent | C5 | Meta to sulfonamide, ortho to methoxy |
Methoxy | Substituent | C2 | Ortho to sulfonamide, sterically hindering S–N rotation |
N-(2-Hydroxyethyl) | N-substituent | Sulfonamide nitrogen | Introduces H-bonding capacity and polarity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7